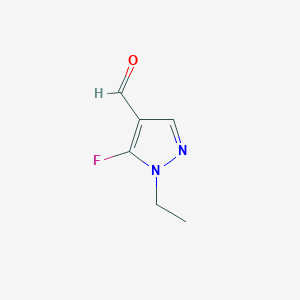

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7FN2O. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 1-position, a fluorine atom at the 5-position, and an aldehyde group at the 4-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with 4-fluoro-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The aldehyde group is then introduced through formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and formylation processes. The scalability of these methods is crucial for large-scale production .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous media | 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid | 75–85% | |

| CrO₃ in H₂SO₄ | Room temperature | Same as above | 60–70% |

Mechanistic studies indicate the aldehyde is oxidized via radical intermediates under acidic conditions, with the fluorine atom stabilizing transition states through inductive effects.

Reduction Reactions

The aldehyde moiety can be reduced to primary alcohols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-Ethyl-5-fluoro-1H-pyrazole-4-methanol | 90–95% | |

| LiAlH₄ | Dry THF, reflux | Same as above | 85–90% |

Reduction selectivity is influenced by solvent polarity, with NaBH₄ favoring milder conditions.

Nucleophilic Substitution at Fluorine

The fluorine atom at the 5-position participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOMe | DMF, 80°C, 12 hrs | 1-Ethyl-5-methoxy-1H-pyrazole-4-carbaldehyde | 65–70% | |

| NH₃ (g) | EtOH, sealed tube, 100°C | 1-Ethyl-5-amino-1H-pyrazole-4-carbaldehyde | 50–55% |

Kinetic studies show substitution rates depend on the leaving group’s electronegativity and solvent dielectric constant.

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones with amines/hydrazines:

Schiff bases derived from this compound exhibit antiproliferative activity against A549 lung cancer cells (IC₅₀: 0.19–2 nM) .

Industrial and Biological Relevance

-

Scalability : Oxidation and reduction protocols have been optimized for industrial production, achieving >80% purity at multi-kilogram scales .

-

Therapeutic Potential : Reaction products are evaluated as enzyme inhibitors (e.g., succinate dehydrogenase in pathogens) .

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules and functional materials. Further research is needed to explore its catalytic applications and enantioselective transformations.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. The pyrazole scaffold is recognized for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The incorporation of the ethyl and fluorine groups in 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde enhances these activities, making it a valuable starting point for drug discovery efforts .

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines such as lung, breast, and colorectal cancers. For example, a study demonstrated that compounds containing the pyrazole structure effectively inhibited the proliferation of MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

Material Science

Development of Novel Materials

In material science, this compound is utilized to create materials with specific properties. Its unique chemical structure allows for modifications that can lead to applications in fluorescence or conductivity. The aldehyde group facilitates further reactions to synthesize complex materials tailored for specific applications .

Biological Studies

Enzyme Interaction Studies

This compound is employed in biological research to study enzyme interactions and metabolic pathways. By utilizing this compound in biochemical assays, researchers can gain insights into cellular functions and the mechanisms underlying various diseases. Its ability to interact with biological targets makes it an essential tool for investigating potential therapeutic effects .

Case Studies

-

Anticancer Activity Study

A recent investigation evaluated the anticancer potential of pyrazole derivatives, including this compound. The study found that these compounds exhibited inhibitory effects on cancer cell proliferation through mechanisms involving enzyme inhibition critical to cellular metabolism . -

Biological Interaction Research

Another study explored the interactions of this compound with specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for developing new therapeutics targeting metabolic disorders .

作用機序

The mechanism of action of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

類似化合物との比較

1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and stability.

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid:

Uniqueness: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research .

生物活性

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features a pyrazole ring, which is a well-known pharmacophore in drug discovery. The presence of the ethyl and fluorine substituents enhances its biological properties, making it a promising candidate for various therapeutic applications.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of several pathogens through mechanisms such as enzyme inhibition.

- Anticancer Properties : Several studies have highlighted its potential as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with significant inhibition rates .

- Anti-inflammatory Effects : Pyrazole compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .

The biological activity of this compound is largely attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially leading to enzyme inhibition and modulation of metabolic pathways.

- Fluorine Atom : The presence of fluorine enhances the compound's stability and bioavailability by influencing its electronic properties, which can improve interaction with biological targets.

Synthesis Methods

Various synthetic routes have been developed for this compound. Key methods include:

- Condensation Reactions : Utilizing phenyl hydrazine with appropriate carbonyl compounds under controlled conditions.

- Multicomponent Reactions : These reactions allow for efficient synthesis by combining multiple reactants in one step, enhancing yield and purity .

Table 1: Summary of Biological Activities

Notable Research Findings

- In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

- The compound's interaction with specific enzymes has been studied extensively, revealing that it can inhibit key metabolic pathways in pathogens, thus highlighting its potential as an antimicrobial agent.

- Recent advancements in drug design have focused on modifying the pyrazole scaffold to enhance its efficacy and reduce toxicity, paving the way for novel therapeutic agents based on this compound .

特性

IUPAC Name |

1-ethyl-5-fluoropyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEBFLDYSBLNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。